5-bromo-N-butylpyridin-3-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

5-Bromo-N-butylpyridin-3-amine (CAS: 1289078-59-6) is a substituted aminopyridine building block with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol. The compound features a pyridine ring with a bromine atom at the 5-position and an n-butylamino group at the 3-position, resulting in a computed XLogP3 value of 2.8, indicating moderate lipophilicity.

Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
Cat. No. B12078384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-butylpyridin-3-amine
Molecular FormulaC9H13BrN2
Molecular Weight229.12 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=CN=C1)Br
InChIInChI=1S/C9H13BrN2/c1-2-3-4-12-9-5-8(10)6-11-7-9/h5-7,12H,2-4H2,1H3
InChIKeyMPKWXVLSBVDODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-butylpyridin-3-amine: Core Chemical Identity and Procurement Specifications


5-Bromo-N-butylpyridin-3-amine (CAS: 1289078-59-6) is a substituted aminopyridine building block with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol [1]. The compound features a pyridine ring with a bromine atom at the 5-position and an n-butylamino group at the 3-position, resulting in a computed XLogP3 value of 2.8, indicating moderate lipophilicity [1]. Commercially, it is available from research chemical suppliers with a minimum purity specification of 95%, and it is recommended for long-term storage in cool, dry conditions .

Why Substituting 5-Bromo-N-butylpyridin-3-amine with Other Aminopyridine Analogs Risks Compromising Research Outcomes


In-class aminopyridine derivatives are not interchangeable. Substituting the specific n-butyl chain on 5-bromo-N-butylpyridin-3-amine for a methyl, ethyl, or tert-butyl group alters the compound's lipophilicity (XLogP3), molecular flexibility (rotatable bonds), and potential for steric interactions with biological targets. Such structural changes directly impact compound solubility, membrane permeability, and target binding affinity [1]. Notably, research has established the n-butyl group as an atypical acetyl-lysine methyl mimetic, a property that can confer selectivity for specific bromodomain-containing proteins [2]. Consequently, using an analog with a different alkyl chain may eliminate this critical selectivity profile, invalidating structure-activity relationship (SAR) studies or medicinal chemistry campaigns.

Quantitative Differential Evidence for 5-Bromo-N-butylpyridin-3-amine


Lipophilicity (XLogP3) Profile: Differentiation from Shorter-Chain Analogs

The n-butyl chain in 5-bromo-N-butylpyridin-3-amine provides a quantifiably higher lipophilicity compared to its methyl-substituted analog, 5-bromo-N-methylpyridin-3-amine. This difference, measured by the computed XLogP3 value, is critical for optimizing membrane permeability and solubility in biological systems [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Molecular Flexibility and Steric Profile: Distinction from the Branched tert-Butyl Analog

5-bromo-N-butylpyridin-3-amine possesses a linear, flexible n-butyl chain with 4 rotatable bonds, in contrast to the rigid, sterically bulky tert-butyl group of 5-bromo-N-tert-butylpyridin-3-amine [1][2]. This structural divergence directly impacts the compound's ability to adopt specific conformations required for optimal binding in confined protein pockets.

Medicinal Chemistry Structure-Activity Relationship Molecular Modeling

Commercial Purity and Storage Specifications: A Benchmark for Procurement

For procurement, a key differentiator is the assured purity and storage conditions. 5-bromo-N-butylpyridin-3-amine is supplied by AKSci with a minimum purity specification of 95% and a recommendation for long-term storage in a cool, dry place . This provides a clear benchmark against which other vendors' offerings can be evaluated.

Chemical Procurement Quality Control Reagent Sourcing

Potential for Bromodomain Selectivity: n-Butyl as an Atypical Acetyl-Lysine Methyl Mimetic

Research has demonstrated that the n-butyl group functions as an atypical acetyl-lysine methyl mimetic. This property was exploited to transform a pan-bromodomain inhibitor into a BRD7/9 selective compound and to enhance the selectivity of an existing BRD9 inhibitor [1]. While this evidence is from a different chemotype (pyridazinone), it establishes the n-butyl group as a privileged moiety for achieving selectivity among bromodomain-containing proteins, a property that distinguishes 5-bromo-N-butylpyridin-3-amine from its shorter-chain or branched-chain analogs.

Epigenetics Bromodomain Inhibitors Chemical Biology

Optimal Application Scenarios for 5-Bromo-N-butylpyridin-3-amine in Research and Development


Medicinal Chemistry: Optimizing Lipophilicity in Lead Series

Use 5-bromo-N-butylpyridin-3-amine as a synthetic intermediate or building block in medicinal chemistry programs where increasing lipophilicity (XLogP3 = 2.8) is desired to improve cell permeability [1]. The n-butyl chain provides a calculated lipophilicity increase compared to shorter-chain analogs, which can be systematically explored in structure-activity relationship (SAR) studies.

Epigenetic Drug Discovery: Exploring Bromodomain Selectivity

Employ 5-bromo-N-butylpyridin-3-amine as a core scaffold for developing selective bromodomain inhibitors. The n-butyl group has been validated as an atypical acetyl-lysine methyl mimetic in related chemotypes, a property that can be leveraged to engineer selectivity for BRD7/9 or other bromodomain-containing proteins [2].

Chemical Biology Tool Compound Synthesis

Utilize the compound as a versatile building block for synthesizing chemical probes due to the presence of a reactive bromine atom (for cross-coupling reactions) and a modifiable n-butylamino group. The defined purity (≥95%) and storage conditions from reputable vendors ensure reliable outcomes in multi-step syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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